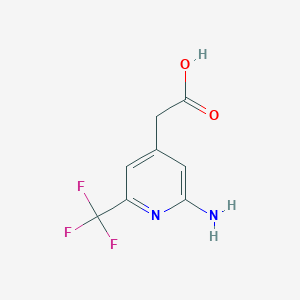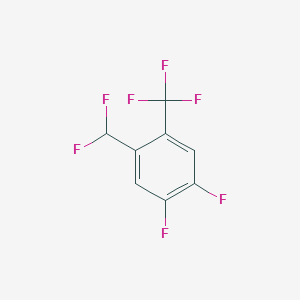
4,5-Difluoro-2-(trifluoromethyl)benzodifluoride
Vue d'ensemble
Description
4,5-Difluoro-2-(trifluoromethyl)benzodifluoride is a fluorinated aromatic compound characterized by the presence of multiple fluorine atoms on its benzene ring. This compound is known for its unique chemical properties, which make it valuable in various scientific and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4,5-Difluoro-2-(trifluoromethyl)benzodifluoride typically involves the fluorination of benzene derivatives. One common method is the direct fluorination of 2-(trifluoromethyl)benzene using a fluorinating agent such as xenon difluoride (XeF2) or cobalt trifluoride (CoF3) under controlled conditions.
Industrial Production Methods: In an industrial setting, the compound is produced through continuous flow fluorination processes. These processes ensure high purity and yield, making the compound suitable for large-scale applications. The reaction is carried out in specialized reactors designed to handle fluorinating agents safely.
Analyse Des Réactions Chimiques
Types of Reactions: 4,5-Difluoro-2-(trifluoromethyl)benzodifluoride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into its corresponding hydrocarbon derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions are common, where fluorine atoms can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromyl chloride (CrO2Cl2) are used.
Reduction: Lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are commonly employed.
Substitution: Reagents like halogens (Cl2, Br2) or strong nucleophiles (NaOH, NH3) are used.
Major Products Formed:
Oxidation: Trifluoromethylbenzoic acid, trifluoromethylbenzaldehyde.
Reduction: 2-(trifluoromethyl)benzene.
Substitution: 4,5-difluoro-2-(trifluoromethyl)benzene derivatives with various functional groups.
Applications De Recherche Scientifique
4,5-Difluoro-2-(trifluoromethyl)benzodifluoride is widely used in scientific research due to its unique properties. It serves as a building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. The compound's high fluorine content enhances the stability and bioactivity of the resulting molecules.
In the field of materials science, it is used to create fluorinated polymers and coatings with improved chemical resistance and thermal stability. Additionally, it finds applications in the development of advanced electronic materials, such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs).
Mécanisme D'action
The mechanism by which 4,5-Difluoro-2-(trifluoromethyl)benzodifluoride exerts its effects depends on its specific application. In pharmaceuticals, the compound may interact with biological targets through non-covalent interactions, such as hydrogen bonding or hydrophobic interactions. The presence of fluorine atoms can enhance the binding affinity and selectivity of the compound towards its target.
Molecular Targets and Pathways Involved:
Pharmaceuticals: Targets may include enzymes, receptors, or ion channels involved in various biological processes.
Materials Science: The compound may interact with polymer matrices or other materials to improve their properties.
Comparaison Avec Des Composés Similaires
2,6-Difluorobenzene
2,4,6-Trifluorotoluene
2-(Trifluoromethyl)benzene
4,5-Difluoro-2-(trifluoromethyl)benzene
Propriétés
IUPAC Name |
1-(difluoromethyl)-4,5-difluoro-2-(trifluoromethyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3F7/c9-5-1-3(7(11)12)4(2-6(5)10)8(13,14)15/h1-2,7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMEJAQRTDIRVDZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1F)F)C(F)(F)F)C(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3F7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![8-Bromo-6-chloro-N-(2-chloropyridin-4-yl)imidazo[1,2-b]pyridazine-3-carboxamide](/img/structure/B1529844.png)
![2-(Phenylsulfonyl)-6-oxo-2-azaspiro[3.3]heptane](/img/structure/B1529849.png)
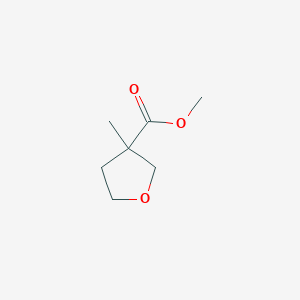
![3-Bromo-7-iodo-1H-pyrrolo[3,2-C]pyridin-4-amine](/img/structure/B1529852.png)

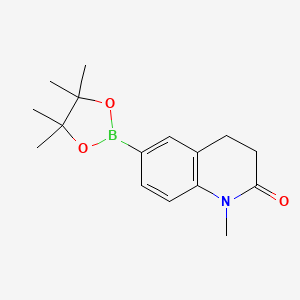
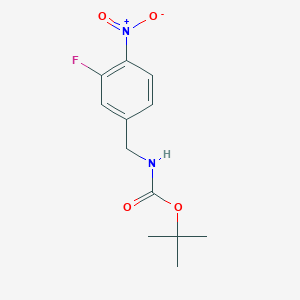
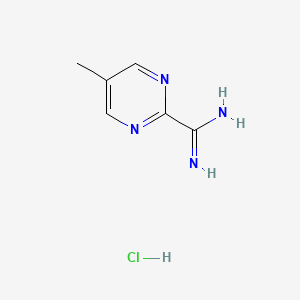
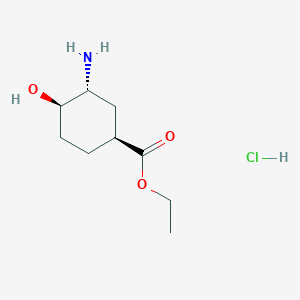
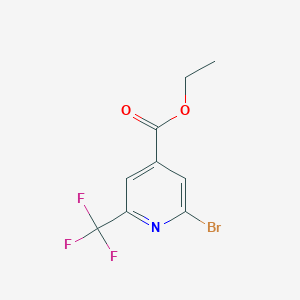
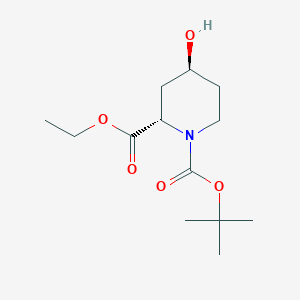

![Methyl 1-oxa-8-azaspiro[4.5]decane-2-carboxylate hydrochloride](/img/structure/B1529865.png)
